
3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
Overview
Description
3,5-dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.13789045 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5-Dimethyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine is a heterocyclic compound belonging to the triazole class. Triazoles are recognized for their diverse biological activities and are widely utilized in medicinal chemistry for the development of pharmaceuticals. This compound exhibits significant potential in various biological applications, particularly in antibacterial and antifungal activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C14H18N4O3
- CAS Number: 304907-62-8
The presence of multiple methoxy groups enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit considerable antimicrobial properties. The specific compound in focus has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 8 µg/mL | 15 |
Staphylococcus aureus | 6 µg/mL | 17 |
Pseudomonas aeruginosa | 10 µg/mL | 12 |
These results suggest that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in bacterial cell wall synthesis and DNA replication. The triazole ring can form hydrogen bonds with target proteins, disrupting their function.
Case Studies
-
Study on Antibacterial Activity :
A study conducted by researchers found that derivatives of triazoles, including this compound, exhibited significant antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis. The MIC values were comparable to standard antibiotics like levofloxacin and moxifloxacin . -
Fungal Inhibition :
Another investigation highlighted the antifungal properties of triazole derivatives. The compound demonstrated effective inhibition against Candida albicans, with an MIC of 4 µg/mL. This indicates its potential as a therapeutic agent in treating fungal infections.
Synthesis and Production
The synthesis of this compound typically involves the condensation reaction between 3,5-dimethyl-4H-1,2,4-triazol-4-amine and 2,3,4-trimethoxybenzaldehyde under controlled conditions to ensure high yield and purity.
Synthetic Route
-
Reagents :
- 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
- 2,3,4-Trimethoxybenzaldehyde
- Catalyst (e.g., acetic acid)
-
Procedure :
- Mix the reagents in a solvent (e.g., ethanol).
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and precipitate the product.
- Purify through recrystallization.
Properties
IUPAC Name |
(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(2,3,4-trimethoxyphenyl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9-16-17-10(2)18(9)15-8-11-6-7-12(19-3)14(21-5)13(11)20-4/h6-8H,1-5H3/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGOGDLXMMPSF-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C(=C(C=C2)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=C(C(=C(C=C2)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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